molecular formula C14H19N5S B12230832 4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]thiomorpholine

4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]thiomorpholine

Cat. No.: B12230832
M. Wt: 289.40 g/mol
InChI Key: VTXBJRDBXDEZIF-UHFFFAOYSA-N
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Description

4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]thiomorpholine is a complex organic compound that features a pyrazole ring substituted with trimethyl groups and a pyrazine ring attached to a thiomorpholine moiety

Preparation Methods

The synthesis of 4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This method is characterized by its simplicity, metal-free catalysis, and high yields (78-92%). The reaction conditions are mild, and the process is environmentally friendly.

Chemical Reactions Analysis

4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]thiomorpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole, pyrazine, and thiomorpholine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N5S

Molecular Weight

289.40 g/mol

IUPAC Name

4-[3-(3,4,5-trimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine

InChI

InChI=1S/C14H19N5S/c1-10-11(2)17-19(12(10)3)14-13(15-4-5-16-14)18-6-8-20-9-7-18/h4-5H,6-9H2,1-3H3

InChI Key

VTXBJRDBXDEZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=CN=C2N3CCSCC3)C

Origin of Product

United States

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